2-Vinylpyridine

Description

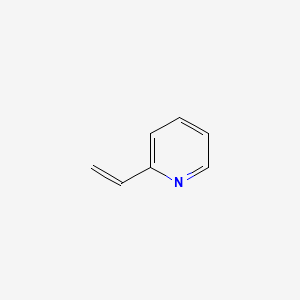

Structure

3D Structure

Properties

IUPAC Name |

2-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N/c1-2-7-5-3-4-6-8-7/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIGUEBEKRSTEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N, Array | |

| Record name | VINYLPYRIDINES, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12987 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25585-16-4, 25014-15-7 | |

| Record name | Pyridine, 2-ethenyl-, homopolymer, isotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25585-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(2-vinylpyridine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25014-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1026667 | |

| Record name | 2-Vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vinylpyridines, stabilized is a colorless to light yellow liquid that consists of a mixture of isomers. Insoluble in water and less dense than water. Floats on water. Contact irritates skin, eyes, and mucous membranes. Toxic by ingestion., Liquid, Colorless liquid with an unpleasant odor; [HSDB], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | VINYLPYRIDINES, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12987 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyridine, 2-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Vinylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3173 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

159.5 °C, 159-160 °C | |

| Record name | 2-VINYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

The Guide in the 42 °C, 42 °C | |

| Record name | 2-Vinylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3173 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very soluble in alcohol, ether, acetone, Soluble in oxygenated and chlorinated solvents, In water, 2.75X10+4 mg/l @ 20 °C, Solubility in water: moderate | |

| Record name | 2-VINYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9985 @ 20 °C/0 °C, Relative density (water = 1): 1.00 | |

| Record name | 2-VINYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

10 MM HG @ 44.5 °C, Vapor pressure, kPa at 44.5 °C: 1.33 | |

| Record name | 2-VINYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

1337-81-1, 100-69-6, 25014-15-7, 27476-03-5 | |

| Record name | VINYLPYRIDINES, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12987 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Vinylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Vinylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylpyridine (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001337811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(2-vinylpyridine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025014157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-ethenyl-, dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027476035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, dimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-vinylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(2-vinylpyridine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT4UV4NNKX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

2-Vinylpyridine CAS number and molecular weight

An In-Depth Technical Guide to 2-Vinylpyridine for Researchers and Drug Development Professionals

Introduction

This compound (2-VP), systematically named 2-ethenylpyridine, is an organic compound that serves as a pivotal building block in polymer science and a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] With the chemical formula C₇H₇N, its structure features a vinyl group (-CH=CH₂) attached to the 2-position of a pyridine ring.[1][3] This unique combination of a reactive vinyl group, susceptible to polymerization, and a basic pyridine ring imparts distinct chemical properties that are harnessed across numerous industrial and research applications.[2][4]

This guide offers a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development. It delves into its core properties, synthesis methodologies, chemical reactivity, key applications, and essential safety protocols, providing a foundation of expert knowledge and practical insight.

Core Physicochemical Properties

This compound is a colorless to light yellow liquid, though commercial samples may appear darker, and it possesses a pungent, unpleasant odor.[2][3][5] A critical characteristic is its propensity to polymerize when exposed to heat or light, necessitating the addition of a stabilizer, such as 4-tert-butylcatechol, for safe storage.[1][2][6] It is classified as a flammable, toxic, and corrosive substance, requiring stringent handling procedures.[1][3][7]

The fundamental identifiers and properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 100-69-6 | [6][8][9] |

| Molecular Formula | C₇H₇N | [7][8][9] |

| Molecular Weight | 105.14 g/mol | [5][8][9] |

| Appearance | Colorless to light yellow liquid | [1][3][5] |

| Density | ~0.977 g/cm³ at 20°C | [1] |

| Melting Point | -50 °C | [1][2] |

| Boiling Point | 158-160 °C | [1][3][6] |

| Flash Point | 42-46 °C | [1][6] |

| Solubility in Water | 2.5 - 2.75 g/100 mL at 20°C | [1][2] |

| Solubility (Organic) | Soluble in ethanol, ether, chloroform, benzene, acetone | [3][5][6] |

| pKa (conjugate acid) | 4.98 | [1][5] |

Synthesis and Industrial Manufacturing

The industrial production of this compound is dominated by two primary synthetic routes, both of which are well-established and scalable. The choice between these methods often depends on the availability of starting materials and desired production scale.

Route 1: Condensation of 2-Methylpyridine with Formaldehyde

This is a widely used two-step process.[10] It begins with the condensation reaction between 2-methylpyridine (also known as α-picoline) and formaldehyde to form an intermediate, 2-(2-hydroxyethyl)pyridine.[1][6] This intermediate is then subjected to dehydration to yield the final this compound product.[1][6]

-

Step 1: Condensation: 2-Methylpyridine reacts with formaldehyde at elevated temperatures (150-250°C) and pressures.[1][6]

-

Step 2: Dehydration: The resulting 2-(2-hydroxyethyl)pyridine is dehydrated, typically by heating with a strong base like sodium hydroxide, to form the vinyl group.[1][6][11] The product is then purified by distillation under reduced pressure.[1]

Route 2: Reaction of Acrylonitrile and Acetylene

An alternative synthesis involves the reaction of acrylonitrile and acetylene.[1][6] This process is catalyzed by an organocobalt compound and is carried out at temperatures of 130-160°C.[1][6] Acrylonitrile often serves as the solvent for the reaction, which can achieve high yields of this compound.[1][6]

Caption: General polymerization pathways of this compound.

Applications in Research and Industry

The unique properties of 2-VP and its polymers make them invaluable in diverse fields.

Polymer and Materials Science

The largest application of this compound is in the production of a terpolymer latex with butadiene and styrene. [1][6]This pyridine-styrene-butadiene (PSB) latex is a critical component in the tire industry. [2]It acts as a powerful adhesive binder, ensuring a strong bond between the rubber and reinforcing cord fabrics (such as nylon or polyester), which is essential for the durability and safety of high-performance tires. [1][6]It is also used as a comonomer in acrylic fibers, where the pyridine group provides reactive sites for dyes, improving the dyeability of the fabric. [1]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. scbt.com [scbt.com]

- 9. This compound 97 100-69-6 [sigmaaldrich.com]

- 10. CN104016905A - Method for preparing this compound - Google Patents [patents.google.com]

- 11. Method for synthesizing and preparing 2-vinyl pyridine - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Vinylpyridine

Introduction

2-Vinylpyridine (2-VP), systematically named 2-ethenylpyridine, is a heterocyclic organic compound that has garnered significant attention in both academic research and industrial applications.[1][2] Its unique molecular architecture, featuring a vinyl group attached to the 2-position of a pyridine ring, imparts a versatile reactivity profile that makes it a valuable monomer for polymer synthesis and a key intermediate in the production of pharmaceuticals and other fine chemicals.[1][2][3] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering insights into its handling, reactivity, and applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties: A Quantitative Overview

The utility of this compound in various applications is fundamentally governed by its distinct physical and chemical characteristics. A summary of these key properties is presented below for quick reference.

General and Physical Properties

Pure this compound is a colorless to light yellow liquid, though commercial grades may appear as a darker brown liquid due to the presence of stabilizers or minor impurities.[2][4] It possesses a pungent, unpleasant odor.[4][5]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇N | [6] |

| Molecular Weight | 105.14 g/mol | [4][6] |

| CAS Number | 100-69-6 | [2][7] |

| Appearance | Colorless to light yellow/dark brown liquid | [2][4] |

| Odor | Pungent, unpleasant | [4][5] |

| Density | 0.975 - 0.998 g/mL at 20-25 °C | [2][4][7][6][8] |

| Melting Point | -50 °C | [1][2] |

| Boiling Point | 158-160 °C (at atmospheric pressure) | [4][7][9] |

| 79-82 °C (at 29 mmHg) | [2][8] | |

| Flash Point | 42-47 °C (116.6 °F) | [2][4][7] |

| Vapor Pressure | 10 mmHg at 44.5 °C | [4][10] |

| Refractive Index (n²⁰/D) | 1.549 - 1.550 | [2][7][9] |

| Viscosity | 1.17 mPa·s at 20 °C | [1][4] |

Solubility and Partitioning Behavior

This compound exhibits moderate solubility in water and is highly soluble in a wide range of organic solvents. This amphiphilic character is crucial for its use in various polymerization techniques and as a reagent in diverse reaction media.

| Property | Value | Source(s) |

| Water Solubility | 2.5 - 2.75 g/100 mL (20 °C) | [1][2][9][10] |

| Solubility in Organic Solvents | Very soluble in alcohol, ether, acetone, chloroform, benzene | [4][7][10] |

| LogP (Octanol/Water Partition Coefficient) | 1.54 | [4][11] |

| pKa (of conjugate acid) | 4.98 | [1][4] |

The pKa of 4.98 indicates that this compound is a weak base.[1][4] In acidic conditions, the pyridine nitrogen can be protonated, which can influence its reactivity and solubility in aqueous media.[4]

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the interplay between the electron-withdrawing pyridine ring and the reactive vinyl group. This duality allows for a rich variety of chemical transformations.

Polymerization

The most significant chemical property of this compound is its propensity to undergo polymerization.[1][12] The vinyl group readily participates in chain-growth polymerization initiated by radical, anionic, or cationic species.[1]

-

Radical Polymerization: This is a common method for preparing poly(this compound) (P2VP) and its copolymers.

-

Anionic Polymerization: The use of organometallic initiators, such as organolithium compounds, allows for the synthesis of well-defined P2VP with controlled molecular weights and narrow polydispersity.[6][8]

-

Copolymerization: this compound can be copolymerized with a variety of other monomers, including styrene, butadiene, and methyl methacrylate, to produce polymers with tailored properties.[1] A notable industrial application is the production of a terpolymer latex of butadiene, styrene, and this compound, which is used as an adhesive to bind tire cords to rubber.[1][7]

The polymerization of this compound is highly exothermic and can occur spontaneously, especially when exposed to light, heat, or peroxides.[7][13] For this reason, it is typically supplied with an inhibitor, such as 4-tert-butylcatechol (TBC), to prevent premature polymerization during storage.[1][7][6]

Caption: Generalized workflow of this compound polymerization.

Reactions of the Vinyl Group

The electron-deficient nature of the vinyl group, due to the adjacent electron-withdrawing pyridine ring, makes it susceptible to nucleophilic attack (Michael addition).[1] Nucleophiles such as methoxide, cyanide, and hydrogen sulfide can add across the double bond.[1]

Synthesis of this compound

Industrially, this compound is primarily synthesized through two main routes:

-

From 2-Methylpyridine (α-Picoline) and Formaldehyde: This is a two-step process involving the initial condensation of 2-methylpyridine with formaldehyde to form 2-(2-hydroxyethyl)pyridine, followed by dehydration to yield this compound.[1][7] A one-step variation of this process also exists.[2][14]

-

From Acrylonitrile and Acetylene: This method involves the reaction of acrylonitrile and acetylene in the presence of an organocobalt catalyst.[1][7]

Caption: Primary industrial synthesis routes for this compound.

Applications in Research and Drug Development

The unique properties of this compound and its polymers make them valuable in a range of high-technology applications.

-

Polymer Science: As previously mentioned, its primary use is as a comonomer in the production of specialty rubbers and acrylic fibers to enhance properties like adhesion and dyeability.[1][7]

-

Drug Delivery: Poly(this compound) is a pH-sensitive polymer. The pyridine nitrogen becomes protonated at low pH, leading to a change in polymer conformation and solubility. This property is exploited in the development of "smart" drug delivery systems, where nanomicelles or hydrogels made from P2VP-containing block copolymers can release a therapeutic payload in response to the acidic environment of tumors or specific cellular compartments.[15]

-

Pharmaceutical Intermediates: this compound serves as a precursor in the synthesis of various pharmaceutical compounds.[2][3] For example, it is used in the production of the anthelmintic drug 2-(2-methoxyethyl)pyridine and is an impurity in the synthesis of betahistine.[1][12] It is also a building block for drugs like Axitinib.[1]

-

Coatings and Adhesives: Polymers derived from this compound are used to improve the effectiveness of protective coatings on metals and as binders in adhesives due to their excellent adhesion properties.[6][8][12]

Safety, Handling, and Storage: A Protocol-Driven Approach

This compound is a hazardous chemical and requires careful handling to mitigate risks.[16][10]

Hazard Profile

-

Flammability: It is a flammable liquid and vapor.[16][17] Vapors can form explosive mixtures with air above its flash point.[13]

-

Toxicity: It is harmful if swallowed and toxic in contact with skin.[16][18] It is corrosive and can cause severe skin burns and eye damage.[16][18]

-

Sensitization: It may cause an allergic skin reaction and sensitization upon repeated contact.[16][13][18]

-

Reactivity: The substance can polymerize violently, especially if heated or contaminated, which can lead to fire or explosion hazards.[13] It may also decompose explosively from shock, friction, or concussion.[13]

Recommended Handling Protocol

-

Engineering Controls: All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[19] Use explosion-proof electrical and ventilation equipment.[16] Ensure that eyewash stations and safety showers are readily accessible.[16]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[18][20]

-

Skin Protection: Wear chemical-resistant gloves (inspect before use) and protective clothing to prevent skin contact.[18][21]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.[20][21]

-

-

Safe Handling Practices:

Storage Protocol

-

Conditions: Store in a cool, dry, well-ventilated place, away from direct sunlight.[10][18] To maintain quality and prevent polymerization, it is recommended to store in a freezer at -20°C.[6][8]

-

Containers: Keep containers tightly closed and sealed.[16][18] If a container is opened, it must be carefully resealed and kept upright.[20]

-

Incompatibilities: Store separately from strong oxidizing agents, strong acids, strong bases, peroxides, and food materials.[5][8][16][13]

-

Stabilization: Ensure the material contains an appropriate polymerization inhibitor (e.g., 4-tert-butylcatechol) and that its concentration is maintained, especially for long-term storage.[1][7]

Caption: Recommended workflow for safely handling this compound.

Conclusion

This compound is a versatile chemical with a rich reactivity profile centered on its vinyl group and pyridine moiety. Its ability to form functional polymers, particularly those with pH-responsive characteristics, has cemented its importance in materials science and advanced drug delivery applications. However, its utility is balanced by significant handling hazards, including flammability, toxicity, and a strong tendency toward uncontrolled polymerization. A thorough understanding of its physicochemical properties and adherence to strict safety protocols are paramount for harnessing the full potential of this valuable compound in research and development.

References

-

This compound | C7H7N | CID 7521 - PubChem. (n.d.). National Institutes of Health. [Link]

-

This compound. (n.d.). Wikipedia. [Link]

-

Exploring this compound: Properties, Applications, and Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound. (n.d.). ChemBK. [Link]

-

Anionic Polymerization of Oxadiazole-Containing this compound by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymers. (n.d.). ACS Publications. [Link]

-

This compound monomer. (n.d.). ChemBK. [Link]

-

Multigram synthesis of this compound using bio-renewable 2-methyl tetrahydrofuran solvent. (n.d.). [Link]

-

End-Functionalized Polymerization of this compound through Initial C–H Bond Activation of N-Heteroaromatics and Internal Alkynes by Yttrium Ene–Diamido Complexes. (2011, November 7). Journal of the American Chemical Society. [Link]

-

This compound. (n.d.). Stenutz. [Link]

-

ICSC 1232 - this compound. (n.d.). Inchem.org. [Link]

- Method for preparing this compound. (n.d.).

-

2-Methyl-5-vinylpyridine | C8H9N | CID 8817. (n.d.). PubChem. [Link]

-

Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. (n.d.). MDPI. [Link]

-

SAFETY DATA SHEET. (2012, March 23). Thermo Fisher Scientific. [Link]

-

The Essential Role of this compound in Modern Chemical Synthesis. (2025, October 23). [Link]

-

Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. (n.d.). MDPI. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound 97 100-69-6 [sigmaaldrich.com]

- 7. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 8. This compound | 100-69-6 [chemicalbook.com]

- 9. This compound | 100-69-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. chembk.com [chembk.com]

- 11. This compound manufacturers and suppliers in india [chemicalbook.com]

- 12. Application of 2-Vinylpyridine_Chemicalbook [chemicalbook.com]

- 13. ICSC 1232 - this compound [inchem.org]

- 14. CN104016905A - Method for preparing this compound - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

- 16. fishersci.com [fishersci.com]

- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. echemi.com [echemi.com]

- 22. guidechem.com [guidechem.com]

The Solubility of 2-Vinylpyridine in Organic Solvents: An In-depth Technical Guide

Introduction

2-Vinylpyridine (2-VP) is a heterocyclic aromatic compound that serves as a critical monomer and intermediate in a multitude of industrial and research applications. With the chemical formula C₇H₇N, its structure, featuring a vinyl group attached to the 2-position of a pyridine ring, imparts a unique combination of reactivity and physicochemical properties.[1] This versatile molecule is a fundamental building block in the synthesis of specialty polymers and copolymers, finding extensive use in the production of tire-cord binders, ion-exchange resins, and as a comonomer in acrylic fibers to provide reactive sites for dyes.[1][2] Furthermore, its utility extends to the pharmaceutical and chemical industries as an intermediate in the synthesis of various drugs and fine chemicals.[1][3]

The successful application of this compound in these varied contexts is profoundly dependent on a thorough understanding of its solubility characteristics. The choice of an appropriate solvent is paramount for controlling polymerization kinetics, optimizing reaction yields, facilitating purification processes, and formulating stable solutions. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility of this compound in a wide array of organic solvents. This document synthesizes available data, elucidates the underlying principles governing its solubility, and provides detailed experimental protocols for the precise determination of solubility parameters, thereby empowering researchers to make informed decisions in their experimental designs.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. A foundational understanding of these characteristics is essential to comprehend and predict the behavior of this compound in different solvent environments.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇N | [1] |

| Molecular Weight | 105.14 g/mol | [1] |

| Appearance | Colorless to light yellow/brown liquid | [1][4] |

| Density | ~0.977 g/cm³ at 20°C | [1] |

| Boiling Point | 158-160 °C | [5] |

| Melting Point | -50 °C | [1] |

| pKa (of conjugate acid) | 4.98 | [1] |

| Water Solubility | 2.5 g/100 mL (20 °C) / 27.5 g/L | [4][6] |

The pyridine ring, with its nitrogen heteroatom, introduces a degree of polarity and the capacity for hydrogen bonding, while the vinyl group contributes non-polar characteristics. This amphiphilic nature is a key determinant of its solubility profile.

Solubility Profile of this compound in Organic Solvents

This compound exhibits broad solubility in a diverse range of organic solvents. While precise quantitative data across a comprehensive spectrum of solvents and temperatures is not extensively available in the public domain, a consistent body of qualitative and semi-quantitative information has been compiled from various authoritative sources. As a liquid at room temperature, high solubility is often expressed as miscibility.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent | Solubility/Miscibility | Source(s) |

| Polar Protic | Methanol | Soluble / Miscible | [2][7] |

| Ethanol | Easily Soluble / Miscible | [5][7] | |

| Polar Aprotic | Acetone | Very Soluble / Miscible | [1][8] |

| Dimethylformamide (DMF) | Soluble / Miscible | [7] | |

| Dimethyl Sulfoxide (DMSO) | Soluble / Miscible | [9] | |

| Acetonitrile | Soluble / Miscible | Inferred from polarity | |

| Ethers | Diethyl Ether | Very Soluble / Miscible | [1][8] |

| Tetrahydrofuran (THF) | Soluble / Miscible | [7] | |

| Aromatic Hydrocarbons | Benzene | Easily Soluble / Miscible | [3][5] |

| Toluene | Soluble / Miscible | [7] | |

| Chlorinated Solvents | Chloroform | Easily Soluble / Miscible | [3][5] |

| Dichloromethane | Soluble / Miscible | [2] | |

| Aliphatic Hydrocarbons | Hexane | Soluble | [2] |

Factors Influencing the Solubility of this compound

The solubility of this compound is governed by the principle of "like dissolves like," which is a function of intermolecular forces between the solute and the solvent molecules.

Solvent Polarity

The pyridine moiety in this compound imparts a significant dipole moment, rendering the molecule polar. This polarity facilitates strong dipole-dipole interactions with polar solvents such as alcohols, ketones, and other polar aprotic solvents, leading to high solubility. The vinyl group, being non-polar, allows for favorable van der Waals interactions with non-polar solvents like aromatic and aliphatic hydrocarbons.

Hydrogen Bonding

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, enabling it to act as a hydrogen bond acceptor. This is a crucial factor in its high solubility in protic solvents like methanol and ethanol, where the solvent molecules can act as hydrogen bond donors.

Diagram of Intermolecular Interactions

Sources

- 1. This compound | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. innospk.com [innospk.com]

- 5. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 6. parchem.com [parchem.com]

- 7. polymersource.ca [polymersource.ca]

- 8. chembk.com [chembk.com]

- 9. polysciences.com [polysciences.com]

synthesis of 2-vinylpyridine from 2-picoline and formaldehyde

An In-Depth Technical Guide to the Synthesis of 2-Vinylpyridine from 2-Picoline and Formaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (2-VP) is a pivotal monomer and chemical intermediate with significant applications ranging from the production of specialty polymers to the synthesis of pharmaceuticals.[1][2] Its industrial preparation predominantly relies on the reaction of 2-picoline (2-methylpyridine) with formaldehyde. This guide provides a comprehensive technical overview of this synthesis, grounded in established chemical principles and process optimization strategies. We will explore the underlying reaction mechanism, compare prevalent synthesis methodologies, detail the critical role of catalysis, and present a robust experimental protocol. This document is designed to serve as a practical and authoritative resource, elucidating the causal relationships behind experimental choices to ensure both reproducibility and a deep understanding of the process.

Introduction: The Significance of this compound

This compound (C₇H₇N) is a colorless to brown liquid organic compound characterized by a pyridine ring substituted with a vinyl group at the 2-position.[1] This structure imparts a unique reactivity profile, making it a valuable precursor in organic synthesis and polymer chemistry. A primary industrial application of 2-VP is in the manufacture of a terpolymer latex (styrene-butadiene-vinylpyridine), which is essential as a binder for treating tire cords to ensure strong adhesion to the rubber matrix.[2][3] Furthermore, its electron-withdrawing pyridine ring makes the vinyl group susceptible to nucleophilic addition, a property leveraged in the synthesis of various pharmaceutical agents and agricultural chemicals.[1][3] Given its commercial importance and tendency to polymerize, a controlled and efficient synthesis is paramount.[1]

The Core Chemistry: Mechanism and Pathways

The is fundamentally a base- or acid-catalyzed aldol-type condensation reaction followed by a dehydration step.[4][5][6] The overall transformation proceeds in two main stages:

-

Addition Reaction: 2-picoline reacts with formaldehyde to form the intermediate alcohol, 2-(2-hydroxyethyl)pyridine.

-

Dehydration: The intermediate alcohol eliminates a molecule of water to yield the final product, this compound.[1]

CH₃C₅H₄N + CH₂O → HOCH₂CH₂C₅H₄N HOCH₂CH₂C₅H₄N → CH₂=CHC₅H₄N + H₂O[1]

Unpacking the Mechanism

The reaction is initiated by the deprotonation of the methyl group of 2-picoline. The acidity of these protons is enhanced by the electron-withdrawing nature of the pyridine ring nitrogen.

-

Step 1: Enolate Formation: In the presence of a base (like NaOH) or through interaction with an acid catalyst, a proton is abstracted from the methyl group of 2-picoline, creating a nucleophilic carbanion (enolate equivalent).

-

Step 2: Nucleophilic Attack: This carbanion attacks the electrophilic carbonyl carbon of formaldehyde, forming a new carbon-carbon bond and yielding an alkoxide intermediate.[6]

-

Step 3: Protonation: The alkoxide is protonated by a proton source (e.g., water or the conjugate acid of the catalyst) to form 2-(2-hydroxyethyl)pyridine.

-

Step 4: Dehydration: Under the high-temperature reaction conditions, this alcohol undergoes dehydration. This elimination reaction is facilitated by either an acid or base catalyst to form the conjugated vinyl group, yielding this compound and water.[7]

Caption: Base-catalyzed mechanism for this compound synthesis.

Synthesis Strategies: One-Step vs. Two-Step Processes

Historically, the synthesis was often performed as a "two-step" process, where the intermediate alcohol, 2-(2-hydroxyethyl)pyridine, is first formed and isolated, followed by a separate dehydration step.[2][8] While this allows for purification of the intermediate, it is operationally complex and energy-intensive.[4]

Modern industrial and laboratory approaches often favor a "one-step" or "single-stage" method. In this strategy, 2-picoline and formaldehyde are reacted under conditions that promote both the initial condensation and the subsequent dehydration in a single reactor.[4] This simplifies the process flow, reduces material handling, and improves overall efficiency and yield.[4]

The Role of Catalysis: Driving Efficiency and Selectivity

The choice of catalyst is the most critical factor influencing reaction rate, yield, and selectivity. Different catalyst systems have been developed, each with specific advantages.

-

Acid Catalysis: Strong acids like sulfuric acid or phosphoric acid can be used.[4] They facilitate both the condensation and the dehydration steps. However, these catalysts can be corrosive and lead to challenging separations and waste disposal issues.

-

Base Catalysis: Strong bases, particularly sodium hydroxide (NaOH), are commonly employed.[8][9] They are effective at promoting the initial aldol addition. The subsequent dehydration often occurs thermally or upon treatment with a concentrated base during workup.[3]

-

Heterogeneous Catalysis (Zeolites): A significant advancement involves the use of solid-acid catalysts, particularly modified zeolites (e.g., ZSM-5, X, Y).[2][10] These catalysts offer numerous advantages for vapor-phase reactions, including high selectivity, non-corrosive nature, and the ability to be regenerated and reused, making the process more eco-friendly.[2][10] Modifying zeolites with alkali or alkaline earth metals can further tune their activity and selectivity.[10]

Comparative Data on Catalytic Systems

| Catalyst System | Phase | Temperature (°C) | Molar Ratio (Picoline:Formaldehyde) | Conversion of 2-Picoline (%) | Selectivity for 2-VP (%) | Reference |

| 3 wt% Cs-ZSM-5 | Vapor | 300 | 1:2 | 40.7 | 92.1 | [2] |

| 3 wt% Rb-ZSM-5 | Vapor | 300 | 1:2 | 61.0 | 86.1 | [2] |

| 3 wt% K-ZSM-5 | Vapor | 300 | 1:2 | 65.7 | 81.1 | [2] |

| ZrO₂ | Vapor | N/A | N/A | 35.8 | 70.8 | [2] |

| Strong Acid | Liquid | 160 - 240 | 2.5:1 | High Yield Claimed | High Yield Claimed | [4] |

| Sodium Hydroxide | Liquid | 130 - 160 | 1:0.03 (wt ratio) | High Yield Claimed | >98.5% Purity | [8][9] |

Detailed Experimental Protocol (One-Step, Base-Catalyzed)

This protocol describes a laboratory-scale, one-step synthesis adapted from established methodologies.[8][9] Extreme caution must be exercised as all reactants and the product are hazardous.

Materials and Equipment

-

Reagents: 2-Picoline (≥99%), Formaldehyde (37% solution in water), Sodium Hydroxide (pellets), 4-tert-Butylcatechol (polymerization inhibitor).

-

Equipment: High-pressure autoclave/reactor with mechanical stirring and temperature control, distillation apparatus (fractional distillation column, condenser, receiving flasks), separatory funnel, ice bath, vacuum source.

Safety Precautions

-

Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat at all times.[11]

-

Hazardous Chemicals:

-

2-Picoline: Flammable and irritating to skin, eyes, and the respiratory system.[11]

-

Formaldehyde: Toxic and a known carcinogen.

-

This compound: Toxic if swallowed, in contact with skin, or inhaled. Causes severe skin burns and eye damage. Flammable liquid and vapor.[1][12][13]

-

Sodium Hydroxide: Corrosive.

-

-

Emergency: Ensure an eyewash station and safety shower are immediately accessible.[14]

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Charging the Reactor: In a high-pressure autoclave, charge 2-picoline and a 37% formaldehyde solution. A typical weight ratio is approximately 1 part 2-picoline to 0.03 parts 37% formaldehyde solution.[8][9]

-

Initial Reaction (Condensation): Seal the reactor and begin stirring. Gradually heat the mixture to 130-160°C. The pressure will rise; maintain it at approximately 0.5 MPa.[8][9] Hold under these conditions for 1 hour to form the 2-(2-hydroxyethyl)pyridine intermediate.

-

Dehydration and Workup: After cooling and safely venting the reactor, transfer the reaction mixture to a round-bottom flask equipped for distillation. Add a concentrated sodium hydroxide solution (e.g., 50% NaOH) to the mixture.[3] Gently heat the mixture to reflux (approx. 90-100°C) for several hours to drive the dehydration.[8]

-

Initial Separation: After cooling, transfer the mixture to a separatory funnel. The organic layer containing the crude this compound will separate from the aqueous layer. Discard the aqueous layer.

-

Washing: Wash the organic layer with a fresh portion of concentrated NaOH solution to remove any remaining acidic impurities and water.[8] Separate the layers.

-

Purification (Fractional Distillation):

-

Add a small amount of a polymerization inhibitor, such as 4-tert-butylcatechol, to the crude organic product.[1][3] This is critical to prevent polymerization during heating.

-

Set up for fractional distillation under reduced pressure. This is necessary because this compound has a relatively high boiling point (159°C at atmospheric pressure) and can polymerize upon prolonged heating.[3][7]

-

Carefully collect the fraction boiling at approximately 60-70°C under a vacuum of 8-10 kPa.[3] The exact boiling point will depend on the pressure.

-

Monitor the purity of the collected fractions using gas chromatography (GC). Combine fractions with a purity of >98.5%.

-

-

Storage: Store the purified this compound in a tightly sealed container in a freezer or refrigerator, with an inhibitor, to prevent polymerization.[1][12]

Conclusion

The is a well-established yet nuanced process where the choice of methodology and catalyst system dictates efficiency, safety, and environmental impact. While traditional one-pot, base-catalyzed liquid-phase reactions remain viable, the development of heterogeneous zeolite catalysts for vapor-phase synthesis represents a significant step towards a more sustainable and industrially scalable process. For researchers and professionals in drug development, a thorough understanding of the reaction mechanism, the influence of process parameters, and stringent adherence to safety protocols are essential for the successful and safe synthesis of this versatile chemical building block.

References

-

This compound - Wikipedia. Wikipedia. [Link]

-

This compound | C7H7N | CID 7521. PubChem, National Institutes of Health. [Link]

-

Asymmetric Isoporous Membranes of this compound-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Treatment. MDPI. [Link]

- Method for purifying high molecular weight vinylpyridine/styrene polymers

- Method for preparing this compound.

-

An Improved Process For The Preparation Of Vinylpyridine From Corresponding Picoline Over Modified Zeolite Catalyst In Vapour Phase. Quick Company. [Link]

- Process for the preparation of vinylpyridine from picoline over modified zeolites.

-

Multigram synthesis of this compound using bio-renewable 2-methyl tetrahydrofuran solvent. Taylor & Francis Online. [Link]

-

Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. MDPI. [Link]

- Method for synthesizing and preparing 2-vinyl pyridine.

- Method for synthesizing and preparing 2-vinyl pyridine.

-

Multigram synthesis of this compound using bio-renewable 2-methyl tetrahydrofuran solvent. Taylor & Francis Online. [Link]

- Process for large-scale preparation of 2-vinyl pyridine.

-

Safe Handling and Storage of 2-Picoline: A Manufacturer's Perspective. Ningbo Inno Pharmchem Co., Ltd. [Link]

- High yield synthesis of pyridine and/or alkylpyridine(s) via condensation of ternary mixtures of aldehydes and/or ketones with ammonia.

-

Aldol condensation (video). Khan Academy. [Link]

-

The kinetics of the polymerization of 2-vinyl pyridine. Transactions of the Faraday Society, RSC Publishing. [Link]

-

Preparation and thermal characterization of poly(this compound) copolymers coordinated to Cr nanoparticles. ResearchGate. [Link]

-

Asymmetric Aldol Reaction with Formaldehyde: a Challenging Process. PubMed. [Link]

-

Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]

-

CHEM 2212L Experiment 9 - The Aldol Condensation. YouTube. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. US6727365B1 - Process for the preparation of vinylpyridine from picoline over modified zeolites - Google Patents [patents.google.com]

- 3. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 4. CN104016905A - Method for preparing this compound - Google Patents [patents.google.com]

- 5. Khan Academy [khanacademy.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. This compound | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN102863375A - Method for synthesizing and preparing 2-vinyl pyridine - Google Patents [patents.google.com]

- 9. Method for synthesizing and preparing 2-vinyl pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 10. " An Improved Process For The Preparation Of Vinylpyridine From [quickcompany.in]

- 11. nbinno.com [nbinno.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 14. fishersci.com [fishersci.com]

The Duality of the Vinyl Group in 2-Vinylpyridine: A Technical Guide to its Versatile Reactivity

Foreword

In the landscape of heterocyclic chemistry and polymer science, 2-vinylpyridine (2VP) stands out as a monomer of significant interest. Its unique molecular architecture, featuring a vinyl group directly attached to a pyridine ring at the 2-position, imparts a fascinating duality to its reactivity. This guide is intended for researchers, scientists, and professionals in drug development and materials science, providing an in-depth exploration of the electronic factors governing the reactivity of the vinyl group in 2VP and its subsequent application in transformative chemical reactions. We will delve into the mechanistic underpinnings of its polymerization and its participation in Michael addition reactions, offering not just theoretical knowledge but also practical, field-proven insights and detailed experimental protocols.

Electronic and Structural Underpinnings of Reactivity

The reactivity of the vinyl group in this compound is intrinsically linked to the electronic properties of the pyridine ring. The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to an inductive electron-withdrawing effect across the sigma bond framework. Furthermore, the nitrogen lone pair does not participate in the aromatic system, and the nitrogen atom's sp² hybridization contributes to the overall electron-deficient nature of the ring. This electron-withdrawing character is transmitted to the vinyl substituent, polarizing the carbon-carbon double bond. The β-carbon of the vinyl group becomes electron-deficient and, consequently, highly susceptible to nucleophilic attack. This electronic feature is the cornerstone of 2VP's reactivity profile.

Caption: Electronic influence of the pyridine ring on the vinyl group in this compound.

Polymerization of this compound: From Conventional to Controlled Architectures

The vinyl group of this compound readily undergoes polymerization through various mechanisms, a property that has been extensively harnessed to create a wide array of functional polymers.[1] The choice of polymerization technique dictates the architecture, molecular weight distribution, and properties of the resulting polymer.

Radical Polymerization

Conventional free-radical polymerization of 2VP can be initiated using standard radical initiators like 2,2'-azobisisobutyronitrile (AIBN). The polymerization kinetics have been studied, and the termination is reported to occur primarily through the combination of growing polymer chains.[2] While straightforward, this method offers limited control over the polymer's molecular weight and dispersity, typically yielding polymers with a broad molecular weight distribution.

Caption: General mechanism of free-radical polymerization of this compound.

Anionic Polymerization

Anionic polymerization of 2VP offers a pathway to well-defined polymers with narrow molecular weight distributions. This "living" polymerization technique is highly sensitive to impurities and requires stringent experimental conditions, including the absence of moisture, oxygen, and carbon dioxide.[3] The stereochemistry of the resulting polymer can be influenced by the choice of counter-ion and solvent, which affect the geometry of the propagating carbanion.[4]

Controlled Radical Polymerization (CRP)

Controlled radical polymerization techniques have emerged as powerful tools for the synthesis of well-defined polymers with complex architectures under less stringent conditions than anionic polymerization. For this compound, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is particularly advantageous.[3][5] The coordinating nitrogen atom of the pyridine ring can interfere with metal-based CRP methods like Atom Transfer Radical Polymerization (ATRP).[3]

Comparison of CRP Methods for this compound Polymerization

| Feature | RAFT (Reversible Addition-Fragmentation chain Transfer) | ATRP (Atom Transfer Radical Polymerization) | NMP (Nitroxide-Mediated Polymerization) |

| Mechanism | Chain transfer using a thiocarbonylthio compound. | Reversible activation/deactivation of dormant species by a transition metal complex. | Reversible trapping of growing radical chains by a stable nitroxide radical. |

| Advantages for 2VP | High tolerance to functional groups, including the pyridine nitrogen. Versatile for a wide range of monomers.[5][6] | Can produce well-defined polymers. | Metal-free system. |

| Challenges for 2VP | Requires careful selection of the RAFT agent. | The pyridine nitrogen can coordinate with the metal catalyst, leading to catalyst deactivation.[3] | Generally requires higher temperatures and is less versatile for some monomers. |

Experimental Protocol: RAFT Polymerization of this compound

This protocol provides a general procedure for the RAFT polymerization of this compound to synthesize a well-defined homopolymer.

1. Materials:

-

This compound (2VP), inhibitor removed

-

RAFT agent (e.g., 2-cyanoprop-2-yl dithiobenzoate, CPDB)

-

Radical initiator (e.g., 2,2'-azobisisobutyronitrile, AIBN)

-

Anhydrous solvent (e.g., N,N-dimethylformamide, DMF)

-

Nitrogen or Argon gas for inert atmosphere

2. Monomer Purification:

-

To remove the inhibitor (typically 4-tert-butylcatechol), pass the this compound through a column of basic alumina.[3]

-

For stringent requirements, subsequent vacuum distillation from calcium hydride can be performed.[3] Store the purified monomer under an inert atmosphere at low temperatures.

3. Polymerization Procedure:

-

In a dry Schlenk flask equipped with a magnetic stir bar, add the RAFT agent (CPDB), the initiator (AIBN), and the solvent (DMF).

-

Add the purified this compound to the flask. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and polymerization rate. A typical ratio might be [2VP]:[CPDB]:[AIBN] = 200:1:0.2.

-

Seal the flask and subject it to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

-

After the final thaw, backfill the flask with nitrogen or argon.

-

Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C).

-

Allow the polymerization to proceed for the desired time. Monitor the conversion by taking aliquots and analyzing them via ¹H NMR or gas chromatography.

-

To quench the reaction, cool the flask in an ice bath and expose the solution to air.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., hexane or diethyl ether).

-

Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Caption: General mechanism of Michael addition to this compound.

Aza-Michael Addition (N-Nucleophiles)

Primary and secondary amines readily add to this compound in an aza-Michael reaction. [7]This reaction is often catalyzed by acids or bases, or can proceed under solvent-free conditions. The resulting 2-(2-aminoethyl)pyridine derivatives are valuable building blocks in medicinal chemistry and coordination chemistry. The reaction can sometimes lead to double addition products, where the initial product acts as a nucleophile and reacts with another molecule of this compound. [8]

Thia-Michael Addition (S-Nucleophiles)

Thiols are excellent nucleophiles for the Michael addition to this compound. The thia-Michael reaction is typically fast and efficient, often proceeding under mild, base-catalyzed conditions. [9]The resulting thioether products are of interest in various applications, including the synthesis of ligands and materials with specific optical or electronic properties.

O-Nucleophiles and C-Nucleophiles

Alkoxides, such as methoxide, can also add to this compound. For instance, the addition of methanol yields 2-(2-methoxyethyl)pyridine, a compound with applications as a veterinary anthelmintic. [1]Carbon nucleophiles, such as enolates and organometallic reagents, can also participate in Michael additions with this compound, although these reactions may require more specific conditions to achieve high yields. [10][11] Experimental Protocol: Aza-Michael Addition of Piperidine to this compound

This protocol describes a straightforward procedure for the aza-Michael addition of a secondary amine to this compound.

1. Materials:

-

This compound, purified

-

Piperidine

-

Ethanol (optional, as solvent)

-

Glacial acetic acid (optional, as catalyst)

2. Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1 equivalent) and piperidine (1.1 equivalents). The reaction can be run neat or in a solvent like ethanol.

-

If catalysis is desired, add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

-

Stir the reaction mixture at room temperature or heat to reflux (e.g., in ethanol) for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, remove the solvent (if used) under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Copolymerization of this compound

This compound can be copolymerized with a variety of other vinyl monomers to produce copolymers with tailored properties. The reactivity ratios (r₁ and r₂) of the comonomers determine the composition and sequence distribution of the resulting copolymer.

Reactivity Ratios of this compound (M₁) with Common Monomers (M₂)

| Comonomer (M₂) | r₁ (2VP) | r₂ | Polymerization Conditions | Reference |

| Styrene | 1.14 | 0.54 | 60 °C, bulk | [12] |

| Methyl Methacrylate | 0.28 | 0.45 | 60 °C, bulk | [12] |

| 2-Diethylaminoethyl methacrylate (DEAEMA) | 0.23 | 0.85 | 70 °C, DMF | [13] |

| Di(ethylene glycol) methyl ether methacrylate (DEGMA) | 0.35 | 0.89 | 70 °C, DMF | [13] |

Practical Considerations: Handling, Storage, and Purification

This compound is a flammable, toxic, and corrosive liquid that requires careful handling. [14][15][16][17]It is also prone to polymerization, especially when exposed to light, heat, or in the absence of an inhibitor. [1][18]

-

Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [14][16][19]* Storage: Store this compound in a cool, dark, and dry place, away from heat and ignition sources. [15][17]It is typically supplied with an inhibitor like 4-tert-butylcatechol to prevent premature polymerization. [1][18]For long-term storage, refrigeration is recommended. [1]* Purification: As mentioned earlier, the polymerization inhibitor must be removed before use in most polymerization reactions. This is typically achieved by passing the monomer through a column of basic alumina. [3]For high-purity requirements, vacuum distillation can be performed. [1][18]

Applications in Drug Development and Materials Science

The versatile reactivity of this compound makes it a valuable monomer and intermediate in several fields.

-

Drug Development: The functionalized pyridine derivatives synthesized via Michael additions serve as key intermediates in the preparation of various pharmaceuticals. [1][20]* Materials Science: Poly(this compound) and its copolymers are used in a wide range of applications, including as components of block copolymers for self-assembly into nanostructures, as stimuli-responsive materials, in coatings and adhesives, and as ligands for metal nanoparticles.

Conclusion

The reactivity of the vinyl group in this compound is a testament to the profound influence of electronic effects in organic chemistry. The electron-withdrawing nature of the pyridine ring activates the vinyl group towards both polymerization and nucleophilic attack, making this compound a remarkably versatile building block. A thorough understanding of its reactivity, coupled with the appropriate choice of reaction conditions and techniques, empowers chemists to design and synthesize a vast array of functional molecules and materials with tailored properties for a multitude of applications.

References

-

Ghasemi, H., & Kowsari, E. (n.d.). Aza-Michael-type addition of amines to this compound and 4-vinylpyridine catalyzed by anion-exchanged supported ionic liquids. ResearchGate. Retrieved from [Link]

- This compound, stabilized Safety Data Sheet. (2025, December 19). Acros Organics.

- Bengough, W. I., & Henderson, W. (1965). The Kinetics of the Polymerization of 2-Vinyl Pyridine. Transactions of the Faraday Society, 61, 141-147.

-

This compound. (n.d.). In Wikipedia. Retrieved from [Link]

- SAFETY DATA SHEET: this compound. (2025, July 1).

- Hogen-Esch, T. E., Jin, Q., & Dimov, D. (1995). Stereochemical control in anionic polymerization of this compound and related vinyl monomers. Journal of Physical Organic Chemistry, 8(4), 222-230.

-

Chemical Engineering 160/260 Polymer Science and Engineering Lecture 8. (2001, February 2). Retrieved from [Link]

- Asymmetric Isoporous Membranes of this compound-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Tre

- Stentzel, M. R., & Klumpp, D. A. (2021). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. NIH Public Access, 2021, 1-18.

- Radical copolymerization of 2-vinyl pyridine with functional methacrylates: Monomer reactivity ratios and thermal properties. (2013). Trade Science Inc.

- Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone)

- Sakamoto, T., et al. (n.d.).

- Method for purifying high molecular weight vinylpyridine/styrene polymers

- Bengough, W. I., & Henderson, W. (1965). The kinetics of the polymerization of 2-vinyl pyridine. Transactions of the Faraday Society, 61, 141.

- Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone)

- Stentzel, M. R., & Klumpp, D. A. (n.d.). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles.

- Radical copolymerization of 2-vinyl pyridine and oligo(ethylene glycol) methyl ether methacrylates: Monomer reactivity ratios and thermal properties. (2011, April). European Polymer Journal, 47(4), 762-771.

- Lee, C. L., Smid, J., & Szwarc, M. (1963). Kinetics of anionic polymerization and copolymerization of vinyl pyridines. The penultimate effects. Transactions of the Faraday Society, 59, 1192.

- 2-Methoxy-3-methyl-5-vinylpyridine. (n.d.). Benchchem.

- Lowe, A. B., & McCormick, C. L. (2002). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules, 35(19), 7178-7183.

- The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. (n.d.). RACO.

- Conjugate Additions to Vinyl-Substituted Aromatic N-Heterocycles. (n.d.). Who we serve.

- Ross, B. S., Song, Q., & Han, M. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 815-818.

- Stentzel, M. R., & Klumpp, D. A. (n.d.). Electrophilic Reactions of 2- and 4-Vinylpyridines.

- Ogryzlo, E. A. (n.d.).

- Poly(methacrylic acid-ran-2-vinylpyridine)

- This compound 100-69-6 wiki. (n.d.). Guidechem.